molecular formula C20H17ClN2O B11033161 3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11033161
M. Wt: 336.8 g/mol
InChI Key: XENMMIYIOOZTCB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a benzodiazepinone derivative characterized by a dibenzo[b,e][1,4]diazepin-1-one core. Key structural features include a 4-chlorophenyl substituent at position 3 and a methyl group at position 11. The compound belongs to a class of molecules explored for their diverse pharmacological properties, including anticancer activity and enzyme inhibition. Its synthesis likely involves multi-component condensation reactions or modifications of enaminoketones, as seen in related compounds .

Properties

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

9-(4-chlorophenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C20H17ClN2O/c1-12-20-18(23-17-5-3-2-4-16(17)22-12)10-14(11-19(20)24)13-6-8-15(21)9-7-13/h2-9,14,22H,10-11H2,1H3

InChI Key

XENMMIYIOOZTCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Copper-Polyimide Covalent Organic Framework (Cu@PI-COF)

The Cu@PI-COF catalyst has emerged as a highly efficient heterogenous system for synthesizing dibenzo[b,e]diazepin-1-one derivatives. In a representative protocol, a three-component reaction involving 1,2-diaminobenzene, dimedone (5,5-dimethylcyclohexane-1,3-dione), and 4-chlorobenzaldehyde is conducted under microwave irradiation (180 W) with 0.2 g of Cu@PI-COF. This solvent-free method achieves a 96% yield of the target compound within 5 minutes, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

The catalyst’s mesoporous structure enhances substrate adsorption and stabilizes transition states, enabling rapid cyclization. Comparative studies demonstrate that Cu@PI-COF outperforms traditional Lewis acids like ZnCl₂ or AlCl₃, which require longer reaction times (30–60 minutes) and produce lower yields (60–75%). Post-reaction, the catalyst is recoverable via filtration and retains 92% of its initial activity after five cycles, underscoring its sustainability.

One-Pot Erbium(III) Triflate-Catalyzed Synthesis

Reaction Design and Optimization

A one-pot strategy using Er(III) triflate as a catalyst simplifies the synthesis by combining condensation and cyclization steps. The process begins with the condensation of 1,2-phenylenediamine and dimedone in ethanol at 80°C for 2 hours, followed by the addition of 4-chlorophenylacetyl chloride and Er(III) triflate (5 mol%). This method achieves an 89% yield of the target compound within 4 hours, significantly shorter than previous multi-step approaches.

Er(III) triflate’s strong Lewis acidity facilitates both imine formation and intramolecular cyclization. Kinetic studies reveal that the rate-determining step is the nucleophilic attack of the amine on the carbonyl group, with a calculated activation energy of 45 kJ/mol. The protocol is adaptable to diverse acyl chlorides, enabling the synthesis of analogs with substituents such as nitro (-NO₂) or methoxy (-OCH₃) groups.

Solvent-Free Thermal Cyclization

Conventional Heating vs. Microwave Activation

Thermal cyclization under solvent-free conditions offers an alternative to catalytic methods. A mixture of 3-(4-chlorophenyl)glutaric acid (prepared via Knorr condensation) and methylamine hydrochloride is heated at 150°C for 8 hours, yielding 78% of the target compound. However, microwave-assisted heating reduces the reaction time to 20 minutes while maintaining a comparable yield (76%).

The microwave method’s efficiency stems from rapid and uniform heating, which minimizes side reactions such as dimerization or oxidation. Fourier-transform infrared (FTIR) spectroscopy confirms the absence of unwanted byproducts, with characteristic peaks at 1680 cm⁻¹ (C=O stretch) and 1528 cm⁻¹ (C-N stretch).

Comparative Analysis of Synthetic Routes

MethodCatalystConditionsTimeYieldAdvantages
Cu@PI-COFHeterogenous CuMicrowave, solvent-free5 min96%High yield, recyclable catalyst
Er(III) triflateHomogenous ErOne-pot, ethanol4 hr89%Simplified workflow, broad scope
Thermal cyclizationNone150°C, solvent-free8 hr78%No catalyst required
Microwave cyclizationNoneMicrowave, solvent-free20 min76%Rapid heating, reduced side products

Mechanistic Insights and Kinetic Studies

Role of Catalyst in Cyclization

In Cu@PI-COF-mediated reactions, the copper centers activate the carbonyl group of dimedone via coordination, facilitating nucleophilic attack by the amine. Density functional theory (DFT) calculations indicate a 15 kcal/mol reduction in the energy barrier compared to uncatalyzed reactions. Similarly, Er(III) triflate stabilizes the oxyanion intermediate during cyclization, as evidenced by in situ infrared spectroscopy showing a redshift in the C=O stretching frequency from 1720 to 1680 cm⁻¹.

Byproduct Formation and Mitigation

Major byproducts include uncyclized Schiff bases and dimeric species, which are minimized through precise stoichiometry (1:1 molar ratio of diamine to diketone) and controlled heating rates. Gas chromatography-mass spectrometry (GC-MS) analysis identifies these impurities at <2% in optimized protocols .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has shown potential as a ligand for various receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known psychoactive agents .

Industry

Industrially, it can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways and targets are still under investigation, but it is believed to influence the GABAergic system, similar to other benzodiazepines .

Comparison with Similar Compounds

Key Observations :

  • Position 3 : Aromatic or electron-withdrawing groups (e.g., benzoyl, nitro) enhance binding to targets like BIR domains or cholinesterases . The target compound’s 4-chlorophenyl group may balance lipophilicity and steric effects.
  • Position 11 : Bulky substituents (e.g., indol-3-yl in FC2) correlate with pro-apoptotic activity, while smaller groups (e.g., methyl) may improve metabolic stability .

Biological Activity

3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine class. Its unique bicyclic structure and specific functional groups suggest potential biological activities that warrant investigation. This article reviews the compound's biological activity, focusing on its anxiolytic, antimicrobial, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C18H18ClN2O
  • Molecular Weight : 314.8 g/mol
  • Structure : The compound features a diazepine ring fused with two benzene rings, with a chlorophenyl group and a methyl group contributing to its distinct chemical properties.

Anxiolytic Properties

Research indicates that this compound may act as an anxiolytic agent . Its mechanism of action is believed to involve modulation of GABA_A receptors, enhancing GABAergic transmission in the central nervous system. This interaction is crucial for inhibitory neurotransmission and may provide therapeutic benefits in anxiety disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties . It has shown effectiveness against various pathogenic microorganisms, although detailed mechanisms remain to be fully elucidated. The structural characteristics of the compound may contribute to its ability to disrupt microbial cell function.

Anticancer Potential

Emerging research points towards the anticancer potential of this compound. Investigations into its cytotoxic effects on cancer cell lines have indicated promising results. For instance, it has been noted to inhibit the proliferation of certain cancer cells in vitro, suggesting a potential role in cancer therapeutics.

Comparative Analysis with Related Compounds

The biological activity of this compound can be further contextualized by comparing it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneSimilar diazepine structure; different phenyl substitutionAnxiolytic
11-(2-chlorophenyl)-7,8-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneContains methyl groups at positions 7 and 8Sedative
10-benzyl-11-(2-chlorophenyl)-3-methyl-2,3-dihydro-1H-dibenzo[b,e][1,4]diazepin-1-oneBenzyl substitution; altered pharmacokineticsAntidepressant

The unique halogenation pattern and methylation at specific positions in this compound significantly influence its pharmacological profile compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anxiolytic Activity Study : A study demonstrated that administration of the compound led to a significant reduction in anxiety-like behavior in animal models. The results indicated enhanced GABAergic activity correlating with reduced anxiety levels .
  • Antimicrobial Efficacy : In vitro testing against various bacterial strains revealed that the compound inhibited growth effectively at certain concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Cytotoxicity Assays : Recent cytotoxicity assays showed that the compound exhibited IC50 values indicating potent activity against several cancer cell lines including breast and colon cancer cells. Further mechanistic studies are needed to clarify its action pathways .

Q & A

Q. How can synthetic routes for 3-(4-chlorophenyl)-11-methyl-dibenzo[1,4]diazepin-1-one be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization requires multi-step protocols with stringent control of reaction conditions. Key steps include:

  • Temperature/pH modulation : Ensure intermediates remain stable during cyclization (e.g., maintaining 60–80°C for diazepine ring closure) .
  • Analytical monitoring : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and purity .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) for final product isolation .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR/IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR) and aromatic proton environments (7.2–8.1 ppm in ¹H NMR) .
  • X-ray crystallography : Resolve stereochemistry and bond parameters (e.g., C–N bond lengths: 1.45–1.49 Å; bond angles: 116–123°) .
Selected Crystallographic Data
Bond Angle: C5–N1–C9 = 132.6°
Torsion Angle: C10–N2–C11–C6 = -112.4°
R-factor = 0.043

Q. How does structural modification (e.g., substituent variation) affect receptor binding affinity?

Methodological Answer:

  • Substituent effects : Chlorophenyl groups enhance lipophilicity and GABA_A receptor affinity, while methyl groups at position 11 reduce metabolic degradation .
  • In vitro assays : Competitive binding assays (³H-diazepam displacement) quantify affinity changes .
Structure-Activity Relationship (SAR)
4-Cl substituent: EC₅₀ = 12 nM (GABA_A)
11-CH₃: t₁/₂ increase by 40% (hepatic microsomes)

Q. What in vitro models are suitable for preliminary pharmacological screening?

Methodological Answer:

  • Receptor binding : Radioligand assays using rat cortical membranes to assess GABA_A/BDZ receptor affinity .
  • Cellular toxicity : MTT assays in hepatocyte (HepG2) or neuronal (SH-SY5Y) lines .

Advanced Research Questions

Q. How do stereochemical variations (e.g., chiral centers) influence bioactivity and pharmacokinetics?

Methodological Answer:

  • Enantiomer separation : Chiral HPLC (Chiralpak AD-H column) or crystallization with tartaric acid derivatives .
  • Pharmacokinetic profiling : Compare AUC and Cmax of enantiomers in rodent models .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

  • Meta-analysis : Systematically review dose-response curves and bioavailability studies .
  • Mechanistic studies : Use knock-out rodent models to isolate off-target effects .

Q. What computational strategies predict metabolic pathways and toxicity?

Methodological Answer:

  • Docking simulations : AutoDock Vina to model CYP3A4/2D6 interactions .
  • QSAR models : Train algorithms on datasets of benzodiazepine metabolites (e.g., ADMET Predictor®) .

Q. What environmental impact assessments are needed for lab-scale synthesis?

Methodological Answer:

  • Fate analysis : Use OECD 308 guidelines to study hydrolysis/photodegradation in water/soil .
  • Ecotoxicology : Daphnia magna acute toxicity tests (LC₅₀ determination) .

Q. Why might in vitro receptor binding data fail to correlate with behavioral assays in animal models?

Methodological Answer:

  • Blood-brain barrier (BBB) penetration : Measure logP (optimal range: 2–3.5) and P-gp efflux ratios .
  • Metabolite interference : LC-MS/MS profiling of plasma/brain homogenates post-administration .

Q. How can cross-disciplinary approaches (e.g., material science) enhance delivery systems for this compound?

Methodological Answer:

  • Nanocarriers : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release (encapsulation efficiency >85%) .
  • Cocrystals : Screen with coformers (e.g., succinic acid) to improve solubility .

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